molecular formula C10H19N5 B1492007 1-(2-Azidoethyl)-4-cyclobutylpiperazine CAS No. 1870148-86-9

1-(2-Azidoethyl)-4-cyclobutylpiperazine

Cat. No.: B1492007
CAS No.: 1870148-86-9
M. Wt: 209.29 g/mol
InChI Key: CMWHYORXNOKNMR-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-4-cyclobutylpiperazine is a piperazine derivative featuring a 2-azidoethyl group (-CH₂CH₂N₃) at position 1 and a cyclobutyl substituent at position 4 of the piperazine ring. The azide moiety renders the compound reactive in bioorthogonal chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions . The cyclobutyl group introduces steric constraints and lipophilicity, distinguishing it from aryl-substituted analogs like 1-(2-azidoethyl)-4-(2-methoxyphenyl)piperazine .

Properties

IUPAC Name

1-(2-azidoethyl)-4-cyclobutylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5/c11-13-12-4-5-14-6-8-15(9-7-14)10-2-1-3-10/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWHYORXNOKNMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)-4-cyclobutylpiperazine can be synthesized through several synthetic routes. One common method involves the reaction of 4-cyclobutylpiperazine with 2-azidoethyl chloride under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(2-Azidoethyl)-4-cyclobutylpiperazine may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and safety considerations. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Azidoethyl)-4-cyclobutylpiperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions often use alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can yield amines or other reduced forms.

  • Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.

Scientific Research Applications

1-(2-Azidoethyl)-4-cyclobutylpiperazine has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.

  • Industry: Its unique properties make it useful in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Azidoethyl)-4-cyclobutylpiperazine exerts its effects involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole rings, which are useful in drug design and bioconjugation. The cyclobutylpiperazine moiety can interact with various receptors and enzymes, influencing biological processes.

Comparison with Similar Compounds

Key Insights :

  • Azide Reactivity : The azidoethyl group in the target compound enables conjugation strategies similar to 1-(2-azidoethyl)-4-methoxybenzene, used in antimicrobial agent linkers .
  • Synthetic Routes: Unlike 1-(2-nitrophenyl)ethyl carbonochloridate-based syntheses , the target compound’s synthesis likely involves nucleophilic substitution or Huisgen cycloaddition .

Azide-Containing Heterocycles

Compounds with azidoethyl groups exhibit diverse reactivities and applications:

Compound Name Core Structure Key Features Applications References
1-(2-Azidoethyl)-5-bromotetrazole Tetrazole Bromine enhances electrophilicity; azide enables post-functionalization. Energetic materials, polymer chemistry
1-(2-Azidoethyl)-1,2,4-triazolium salts Triazole Ionic salts with high nitrogen content; azide improves stability. High-energy density materials
N-(2-Azidoethyl)-4-formylbenzamide Benzamide Bioorthogonal handle for protein labeling. Bioconjugation, proteomics

Key Insights :

  • Compared to N-(2-azidoethyl)-4-formylbenzamide , the piperazine core may improve solubility in polar solvents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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